Decloxizine
Overview
Description
Decloxizine, also known as UCB-1402 or NSC289116, is a histamine 1 receptor antagonist . It has been used in trials studying the treatment of asthma attacks and shortness of breath . It is administered orally .
Molecular Structure Analysis
Decloxizine has a molecular formula of C21H28N2O2 . Its molecular weight is 340.46 . The structure includes a benzhydryl group attached to a piperazine ring, which is further connected to an ethoxyethanol group .
Physical And Chemical Properties Analysis
Decloxizine is a solid compound . It is highly lipophilic, which means it tends to combine with or dissolve in lipids or fats .
Scientific Research Applications
1. Anti-filarial Drug Interactions
Decloxizine, also known as diethylcarbamazine (DEC), has been extensively studied for its interactions with other medications in the treatment of filarial diseases. DEC's interaction with other drugs, like amlodipine in the treatment of chronic angina, has been a subject of research. This highlights the importance of understanding drug interactions in the management of filarial diseases and other conditions (Stone et al., 2006).
2. Efficacy in Treatment of Filariasis
The efficacy of DEC in the treatment of human filariasis has been a key area of research. DEC's effectiveness in reducing the symptoms of filariasis, as well as its impact on the microfilarial load in patients, has been documented. Studies have evaluated the impact of DEC on existing structural damage to the lymphatic system in patients with filariasis (Freedman et al., 1995).
3. Immunopharmacological Interactions
DEC's immunopharmacological interactions, particularly its influence on host factors leading to parasite killing, have been researched. This includes its role in altering arachidonic acid metabolism, which may result in amplified endothelial adhesion and enhanced cytotoxic activity against parasites (Maizels & Denham, 1992).
4. Impact on Tuberculosis Control
Research has also explored DEC's antimicrobial activity against Mycobacterium tuberculosis. Studies suggest that DEC administration for filariasis control might have a positive impact on tuberculosis control, providing an additional benefit beyond its primary use (Kitchen et al., 1998).
5. Comparative Studies with Other Drugs
Comparative studies have been conducted to evaluate the efficacy of DEC against other drugs like ivermectin in treating filarial infections. Such studies are crucial for determining the most effective treatment regimens for filariasis and related diseases (Kazura et al., 1993).
6. Prophylactic Properties
DEC's prophylactic properties against filarial infections have also been investigated. This research aims to determine if DEC can prevent infections, thereby offering a strategy forreducing the incidence of filarial diseases in endemic areas. Studies have demonstrated that DEC's administration before infection can be effective, especially during the mature adult stage of the parasite (Ambu et al., 1983).
7. Safety and Tolerance in Treatment
Understanding the safety and tolerance of DEC in the treatment of filarial diseases is crucial. Research has focused on the systemic and localized adverse reactions to DEC, especially in patients with Bancroftian filariasis. Such studies provide valuable insights into the side-effect profile of DEC and inform safer treatment protocols (Dreyer et al., 1994).
Safety And Hazards
Decloxizine is for research use only and not for human or veterinary use . It is harmful if swallowed . In case of eye contact, rinse cautiously with water for several minutes . If skin contact occurs, rinse skin thoroughly with large amounts of water . In case of inhalation, relocate to fresh air immediately .
Relevant Papers
- A paper titled “Clinical Investigation of a New Broncholyticum – Decloxizine – as Compared with Franol and Placebo Treatment” discusses the use of Decloxizine in the treatment of chronic, obstructive lung ailments .
- Another paper titled “Controlled Drug Delivery Systems: Current Status and Future Directions” discusses the advancements in drug delivery systems, which could potentially impact the use of drugs like Decloxizine .
properties
IUPAC Name |
2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21,24H,11-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBBIHZWNDPBMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13073-96-6 (di-hydrochloride) | |
Record name | Decloxizine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40190777 | |
Record name | Decloxizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decloxizine | |
CAS RN |
3733-63-9 | |
Record name | 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3733-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decloxizine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decloxizine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decloxizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECLOXIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919C49XAYD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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